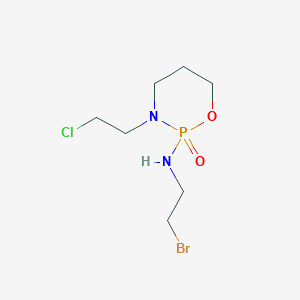
5-Amino-N-acetyltryptamine
Overview
Description
5-Amino-N-acetyltryptamine (5-A-NAT) is a naturally occurring derivative of tryptamine, an amino acid found in plants, animals, and fungi. 5-A-NAT has been studied for its potential applications in the medical and scientific fields, including its ability to act as a neurotransmitter, a therapeutic agent, and a research tool.
Scientific Research Applications
Melatonin Receptor Ligand Optimization
A study aimed at optimizing the pharmacological properties of 5-(2-hydroxyethoxy)-N-acetyltryptamine, a ligand for melatonin receptors, led to the synthesis of several N-acyltryptamines. These compounds were evaluated for their affinity and efficacy at human cloned MT1 and MT2 receptors. The research identified derivatives with improved receptor affinities and distinct efficacy profiles, highlighting the therapeutic potential of these compounds in modulating melatonin receptor activities (Spadoni et al., 2006).
Melatonin Receptors: Therapeutic Perspective
The role of melatonin and its receptors, MT1 and MT2, has been extensively reviewed, revealing their involvement in sleep regulation, mood disorders, learning and memory, neuroprotection, and even cancer therapy. The discovery and development of melatonin agonists such as Circadin®, agomelatine, ramelteon, and tasimelteon demonstrate the therapeutic significance of targeting these receptors for treating various conditions, including insomnia and mood disorders (Liu et al., 2016).
Melatonin in Plants
Research has also confirmed the presence of melatonin in the plant kingdom, with studies on Chenopodium rubrum showing diurnal variations in melatonin levels, similar to those observed in animals. This finding suggests a broader biological role for melatonin and its derivatives beyond mammalian physiology, potentially impacting plant stress responses and growth regulation (Kolar et al., 1997).
G Protein-Coupled Melatonin Receptors
A comprehensive review of the pharmacology of G protein-coupled melatonin receptors, MT1 and MT2, elaborates on their significance in translating the hormonal message of melatonin to influence physiological and behavioral rhythms. This research underscores the therapeutic potential of these receptors in addressing sleep disorders, depression, cardiovascular diseases, and cancer, highlighting the importance of selective ligands for novel therapeutic agents (Dubocovich et al., 2010).
Mechanism of Action
Target of Action
5-Amino-N-acetyltryptamine, also known as Melatonin (5-methoxy-N-acetyltryptamine), primarily targets the melatonin receptors MT1 and MT2 . These receptors are G protein-coupled receptors abundantly found in various brain regions . The receptor-mediated actions of melatonin play crucial roles in the functions of the central nervous system .
Mode of Action
This compound interacts with its targets, the melatonin receptors MT1 and MT2, to exert its effects . It acts as a powerful MT1/MT2 partial agonist in the sub-micromolar range . This interaction with the receptors leads to various physiological responses.
Biochemical Pathways
The synthesis of this compound involves several steps . It starts from the amino acid tryptophan, which is first hydroxylated to 5-hydroxytryptophan by tryptophan-5-hydroxylase. This is then decarboxylated to serotonin (5-hydroxytryptamine) by the aromatic amino acid decarboxylase (AADC). The serotonin undergoes acetylation by the arylalkylamine N-acetyltransferase (NAT) which gives N-acetylserotonin, followed by methylation with hydroxy-indole O-methyltransferase to give N-acetyl-5-methoxytryptamine or melatonin .
Pharmacokinetics
The secretion of this compound is influenced by the alternation of day and night and by environmental factors . It is secreted mainly by the pineal gland during the dark cycle in accordance with the 24-h sleep cycle . Once secreted, it enters into the blood circulatory system through which it travels to and acts on different regions of the body to achieve desirable physiological responses .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It plays important physiological roles in sleep, anxiety, pain, and circadian rhythm . It might also be involved in the pathogenesis of a number of neurodegenerative diseases including Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. Its secretion is influenced by the alternation of day and night and by environmental factors . Light inhibits the production whereas darkness stimulates it . This highlights the importance of the environmental context in the action of this compound.
Biochemical Analysis
Biochemical Properties
It is known that this compound is soluble in DMSO and Methanol .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of over 40°C .
Metabolic Pathways
It is known that tryptamine, from which 5-Amino-N-acetyltryptamine is derived, is involved in various metabolic pathways .
properties
IUPAC Name |
N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8(16)14-5-4-9-7-15-12-3-2-10(13)6-11(9)12/h2-3,6-7,15H,4-5,13H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBKRHCDWOOOIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627804 | |
| Record name | N-[2-(5-Amino-1H-indol-3-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
393835-65-9 | |
| Record name | N-[2-(5-Amino-1H-indol-3-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(diethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B17031.png)








